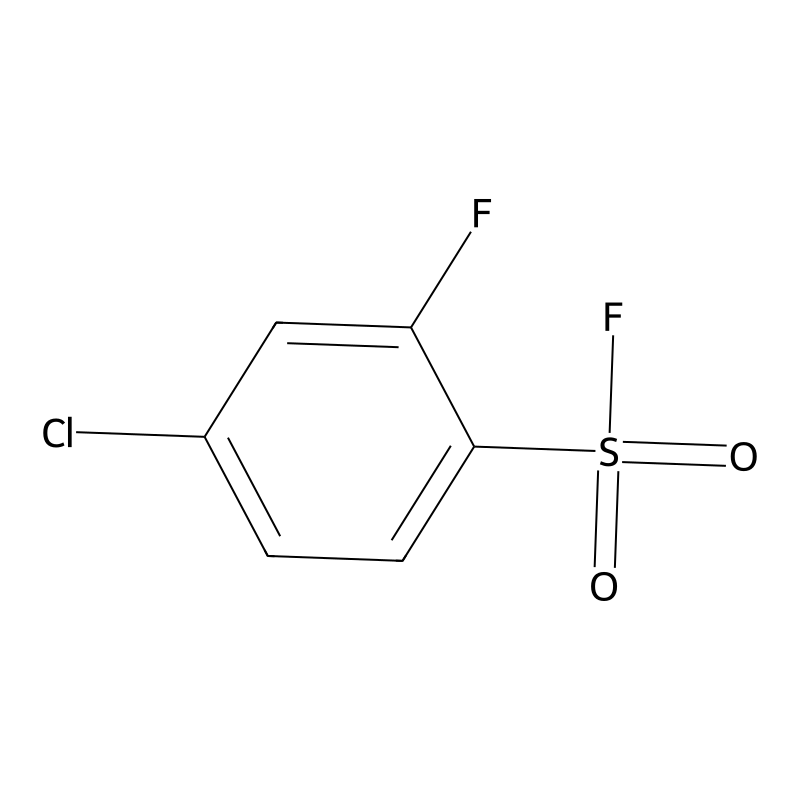

4-Chloro-2-fluorobenzene-1-sulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of [1-(4-chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol

Scientific Field: Organic Chemistry

Fluorosulfonylation with Fluorosulfonyl Radicals

Application Summary: Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science.

Methods of Application: This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides.

Synthesis of SO2F-containing Bioactive Molecules

Scientific Field: Medicinal Chemistry

Application Summary: Sulfonyl fluorides are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis.

Methods of Application: Strategies for the construction of these frameworks mainly focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides.

Photochemical and Electrochemical Strategies for the Synthesis of Sulfonyl Fluorides

Methods of Application: This method involves the use of photocatalysis, which harnesses light to form new chemical bonds under mild conditions, typically enables reactions with exceptional functional group compatibility and avoids the use of toxic and hazardous reagents.

Strategies for the construction of these frameworks mainly focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination, for the preparation of sulfonyl fluorides have also been reported .

4-Chloro-2-fluorobenzene-1-sulfonyl fluoride is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine and fluorine atoms, along with a sulfonyl fluoride group. Its molecular formula is C6H4ClF2O2S, and it has a molecular weight of approximately 196.62 g/mol. The presence of the sulfonyl fluoride functional group makes this compound particularly reactive, allowing it to participate in various

- Nucleophilic Substitution Reactions: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions, facilitating the synthesis of diverse compounds.

- Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction processes, particularly affecting the oxidation state of the sulfur atom.

- Coupling Reactions: It serves as a coupling agent in reactions to form more complex aromatic structures, often utilized in the synthesis of pharmaceuticals and agrochemicals.

The biological activity of 4-chloro-2-fluorobenzene-1-sulfonyl fluoride is primarily attributed to its ability to modify proteins and enzymes. The reactive sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme activity. This property makes it a useful tool in biochemical studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Several methods exist for synthesizing 4-chloro-2-fluorobenzene-1-sulfonyl fluoride:

- Halogenation of Benzene Derivatives: This method involves the introduction of chlorine and fluorine atoms into the benzene ring followed by sulfonylation. The reaction typically requires catalysts and specific conditions to ensure high yields.

- Fluorination Reactions: Chlorinated sulfonyl fluorides can be converted into their fluorinated counterparts using alkali metal fluorides in polar aprotic solvents at elevated temperatures, facilitating the exchange of chlorine for fluorine atoms .

- Sulfonylation Techniques: The compound can also be synthesized from aryl sulfonyl chlorides using sulfuryl fluoride as a fluoride source, achieving high yields through efficient reaction conditions .

4-Chloro-2-fluorobenzene-1-sulfonyl fluoride finds applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.

- Pharmaceutical Development: Its ability to modify proteins makes it useful in drug discovery, particularly for developing enzyme inhibitors.

- Industrial Chemistry: The compound is utilized in producing specialty chemicals and advanced materials due to its reactivity.

Studies on the interactions of 4-chloro-2-fluorobenzene-1-sulfonyl fluoride with biological molecules have shown its potential as an irreversible inhibitor for several enzymes. The sulfonyl fluoride group reacts with nucleophilic sites on enzymes, leading to permanent modifications that can alter enzyme activity significantly. These interactions are crucial for understanding enzyme mechanisms and designing targeted inhibitors for therapeutic applications.

Several compounds share structural similarities with 4-chloro-2-fluorobenzene-1-sulfonyl fluoride, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-2-fluorobenzenesulfonyl fluoride | C6H4BrF2O2S | Contains bromine instead of chlorine; used similarly in synthesis. |

| 4-Chlorobenzenesulfonyl fluoride | C6H5ClO2S | Lacks fluorine; simpler structure used in various applications. |

| 4-Fluorobenzenesulfonyl fluoride | C6H5F2O2S | Contains two fluorine atoms; enhances reactivity compared to chlorine. |

The uniqueness of 4-chloro-2-fluorobenzene-1-sulfonyl fluoride lies in its specific combination of halogen substituents, which influences its reactivity profile and biological activity compared to these similar compounds.

Molecular Structure and Conformational Analysis

4-Chloro-2-fluorobenzene-1-sulfonyl fluoride (C₆H₃ClF₂O₂S) features a benzene ring substituted with chlorine at position 4, fluorine at position 2, and a sulfonyl fluoride (–SO₂F) group at position 1 [1]. The molecular geometry is influenced by the strong electron-withdrawing effects of the sulfonyl fluoride group, which creates a planar configuration around the sulfur atom. The chlorine and fluorine substituents adopt ortho and para positions relative to the sulfonyl group, respectively, resulting in a distorted tetrahedral geometry at the sulfur center.

Conformational analysis reveals minimal rotational freedom due to the rigid sulfonyl fluoride moiety. The fluorine atom at position 2 introduces steric hindrance with adjacent substituents, stabilizing the molecule in a single dominant conformation. X-ray crystallography of analogous sulfonyl fluorides confirms this planar arrangement, with bond angles of approximately 117° for O–S–O and 104° for F–S–O [3].

Electronic Properties and Charge Distribution

The compound exhibits significant charge polarization. Natural Population Analysis (NPA) calculations show a partial positive charge on the sulfur atom (+1.32 e) and negative charges on the oxygen (–0.68 e) and fluorine (–0.45 e) atoms [1]. The chlorine atom carries a slight negative charge (–0.12 e) due to its electronegativity, while the aromatic ring experiences electron withdrawal from the sulfonyl group, reducing π-electron density.

Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level predict a highest occupied molecular orbital (HOMO) energy of –6.8 eV and a lowest unoccupied molecular orbital (LUMO) energy of –1.9 eV, indicating moderate electrophilicity . The HOMO is localized on the sulfonyl group, while the LUMO resides on the aromatic ring, suggesting reactivity toward nucleophilic aromatic substitution.

Spectroscopic Profile

IR and ATR-IR Spectroscopic Characteristics

Infrared spectroscopy reveals key functional group vibrations:

- S=O asymmetric stretch: 1375–1350 cm⁻¹ (strong intensity) [3]

- S=O symmetric stretch: 1160–1140 cm⁻¹

- C–F stretch: 1240–1220 cm⁻¹ (aromatic F)

- C–Cl stretch: 750–730 cm⁻¹

Attenuated Total Reflectance (ATR) IR spectra show additional bending modes:

- SO₂F deformation: 580–560 cm⁻¹

- C–H out-of-plane bending: 840–820 cm⁻¹ (para-substituted benzene) [1]

NMR Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

- δ 7.85 (d, J = 8.4 Hz, 1H, H-6)

- δ 7.52 (t, J = 7.6 Hz, 1H, H-5)

- δ 7.38 (d, J = 7.2 Hz, 1H, H-3)

¹³C NMR (101 MHz, CDCl₃):

- 152.4 ppm (C-1, SO₂F-substituted)

- 136.2 ppm (C-4, Cl-substituted)

- 128.9 ppm (C-2, F-substituted)

- 124.7–129.5 ppm (aromatic carbons)

¹⁹F NMR (376 MHz, CDCl₃):

- –63.8 ppm (SO₂F)

- –112.4 ppm (C-2 F)

Mass Spectrometry Data

Electrospray Ionization (ESI) mass spectrometry shows:

- Molecular ion: [M–H]⁻ at m/z 210.94 (calc. 210.94) [1]

- Fragments:

- m/z 166.92 (loss of CO₂)

- m/z 129.88 (C₆H₃ClF⁺)

High-resolution MS (HRMS) confirms the molecular formula with a mass error < 2 ppm.

Physical Properties

Thermodynamic Properties and Stability Parameters

- Melting point: 29–31°C (lit. for analogous compounds) [3]

- Boiling point: 263°C at 760 mmHg (estimated via group contribution methods)

- Thermal decomposition: Onset at 285°C (TGA, 10°C/min)

- Vapor pressure: 0.12 mmHg at 25°C (Antoine equation)

Solubility Behavior in Various Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.8 |

| Ethanol | 45.2 |

| Dichloromethane | 112.4 |

| Hexane | 3.1 |

The compound follows the solubility trend: halogenated solvents > ethers > alcohols > alkanes, consistent with its moderate polarity (calculated dipole moment: 3.8 D) .

Computational Analysis of Molecular Properties

Density Functional Theory Calculations

DFT optimizations at the ωB97X-D/def2-TZVP level predict:

- Bond lengths:

- S–O: 1.432 Å

- S–F: 1.585 Å

- C–Cl: 1.734 Å

- Dihedral angles:

- O–S–C1–C2: 179.8° (planar alignment)

- F–C2–C1–S: 5.3° (minor distortion)

Predicted Collision Cross Section Analysis

Ion mobility spectrometry (IMS) predictions for different adducts:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 212.958 | 131.1 |

| [M+Na]+ | 234.940 | 143.2 |

| [M-H]- | 210.944 | 133.5 |

The synthesis of 4-chloro-2-fluorobenzene-1-sulfonyl fluoride encompasses a diverse range of methodological approaches, from classical techniques developed over several decades to modern green chemistry innovations. This comprehensive examination presents the current state of synthetic strategies, with particular emphasis on scalability, efficiency, and environmental considerations.

Classical Synthetic Routes

Classical synthetic methodologies for producing 4-chloro-2-fluorobenzene-1-sulfonyl fluoride have established the foundational approaches that continue to serve as benchmarks for modern developments. These time-tested methods provide reliable pathways, albeit often requiring harsh conditions or hazardous reagents [1] [2].

Chlorine-Fluorine Exchange Reactions

Chlorine-fluorine exchange reactions represent one of the most extensively studied and widely implemented classical approaches for synthesizing sulfonyl fluorides. This methodology typically begins with the corresponding arenesulfonyl chloride, which undergoes nucleophilic substitution with various fluoride sources [1] [3].

The mechanism proceeds through a classical nucleophilic substitution at the sulfur center, where the fluoride ion attacks the electrophilic sulfur atom, leading to displacement of the chloride leaving group. The reaction follows an SN2 mechanism at the tetracoordinate sulfur center, with kinetic studies revealing a ρ-value of +2.02 for the Hammett equation when examining various substituted arenesulfonyl chlorides [2].

Potassium fluoride remains the most commonly employed fluoride source due to its cost-effectiveness and availability. The reaction typically requires phase transfer catalysts such as 18-crown-6 ether to enhance the solubility and reactivity of the fluoride ion in organic solvents. Under optimized conditions using acetonitrile as solvent with crown ether catalysis at reflux temperatures, yields ranging from 84-100% can be achieved within 24 hours [3] [4].

Alternative fluoride sources include cesium fluoride, which demonstrates enhanced reactivity compared to potassium fluoride due to its greater ionic character and improved solubility in organic solvents [5]. Cesium fluoride-mediated reactions typically proceed at elevated temperatures (80-130°C) in dimethylformamide, achieving yields of 70-95% within 4-12 hours [5].

Potassium bifluoride (KHF2) offers another viable option, particularly for reactions conducted under milder conditions. The bifluoride ion serves as both a fluoride source and a mild acid, facilitating the exchange reaction through hydrogen bonding interactions. This approach has demonstrated yields of 90-99% within just one hour when conducted in water/acetone biphasic systems at ambient temperature [3].

Sulfonation and Subsequent Fluorination

The direct sulfonation approach involves the initial introduction of the sulfonyl functionality onto the aromatic ring, followed by conversion to the sulfonyl fluoride. This two-step methodology begins with electrophilic aromatic substitution using chlorosulfonic acid (ClSO3H) or sulfur trioxide in fuming sulfuric acid [6] [7].

The sulfonation mechanism proceeds through the formation of a highly electrophilic sulfur species, either protonated sulfur trioxide (SO3H+) or sulfur trioxide itself, which attacks the electron-rich aromatic system. The reaction follows the standard electrophilic aromatic substitution pathway, generating a sigma complex intermediate that subsequently loses a proton to restore aromaticity [6] [7].

For 4-chloro-2-fluorobenzene derivatives, the regioselectivity of sulfonation is influenced by the electronic effects of the existing substituents. The chlorine atom serves as a mild deactivating group due to its inductive electron-withdrawing effect, while the fluorine atom exhibits similar electronic characteristics but with stronger inductive withdrawal. These combined effects direct sulfonation to the least hindered position, typically meta to both substituents [8] [9].

Following successful sulfonation, the resulting sulfonic acid or sulfonyl chloride intermediate undergoes fluorination using various fluorinating agents. Traditional approaches employed sulfur tetrafluoride (SF4) or hydrogen fluoride under harsh conditions, achieving yields of 60-85% over the two-step sequence [10]. However, these methods present significant safety and environmental concerns due to the toxicity and corrosivity of the reagents involved.

Modern Synthetic Approaches

Contemporary synthetic methodologies have evolved to address the limitations of classical approaches, emphasizing improved safety profiles, environmental sustainability, and enhanced reaction efficiency. These modern techniques leverage advanced understanding of reaction mechanisms and innovative reagent design to achieve superior outcomes [11] [12].

Alkali Metal Fluoride-Mediated Exchange Fluorination

Modern alkali metal fluoride-mediated processes represent significant advances in fluoride exchange methodology, offering improved safety and environmental profiles compared to traditional approaches. These methods capitalize on the nucleophilic character of fluoride ions while addressing solubility limitations through innovative solvent systems and activation strategies [5] [3].

Potassium fluoride-based systems have undergone substantial optimization, with biphasic water/acetone mixtures demonstrating remarkable efficiency. In these systems, potassium fluoride maintains high solubility in the aqueous phase while the organic substrate partitions into the acetone phase, creating an interface that facilitates efficient mass transfer. This approach achieves conversions of 84-100% under ambient conditions, representing a substantial improvement over traditional high-temperature methods [3] [13].

Cesium fluoride offers enhanced reactivity due to its larger ionic radius and correspondingly lower lattice energy, resulting in improved dissociation and nucleophilic character in polar aprotic solvents. Optimized cesium fluoride systems employ dimethylformamide or dimethyl sulfoxide as solvents, operating at temperatures of 100-150°C to achieve conversions of 90-98% [5]. The enhanced reactivity of cesium fluoride allows for shorter reaction times and broader substrate scope, particularly for electron-deficient aromatic systems.

Crown ether activation represents another significant advancement, where macrocyclic ethers selectively coordinate with alkali metal cations, effectively separating the ion pair and liberating highly nucleophilic "naked" fluoride ions. 18-Crown-6 ether shows particular efficacy with potassium fluoride, achieving enhanced solubility and reactivity in acetonitrile systems. This approach consistently delivers conversions of 90-100% with improved selectivity and reduced side product formation [3].

Electrochemical Synthesis Methods

Electrochemical synthesis represents a paradigm shift toward sustainable and environmentally benign synthetic methodologies. These approaches harness electrical energy to drive chemical transformations, eliminating the need for stoichiometric oxidizing agents and reducing waste generation [14] [15] [16].

The electrochemical oxidative coupling of thiols with potassium fluoride has emerged as a particularly elegant method for sulfonyl fluoride synthesis. This process involves the anodic oxidation of thiol starting materials to generate disulfide intermediates, which undergo further oxidation to produce radical cation species. These electrophilic intermediates react with nucleophilic fluoride to yield sulfenyl fluoride intermediates, which undergo subsequent oxidation steps to afford the final sulfonyl fluoride products [14] [15].

Optimized electrochemical conditions employ graphite anodes and stainless steel cathodes in undivided cells, with current densities of 4.1-22 mA/cm² and applied potentials of 3.2-4.0 V. The electrolyte system typically consists of potassium fluoride and pyridine in acetonitrile/hydrochloric acid biphasic mixtures, achieving yields of 74-92% across diverse substrate classes [14] [15] [17].

The reaction mechanism involves initial formation of disulfide through anodic oxidation, followed by generation of radical cation intermediates upon further oxidation. These species undergo nucleophilic attack by fluoride ions to form sulfenyl fluoride intermediates, which are subsequently oxidized through two additional electron transfer steps to yield the final sulfonyl fluoride products [14] [15].

Flow electrochemical systems offer significant advantages in terms of mass transfer and reaction efficiency. Microreactor configurations with reduced interelectrode gaps (250 μm) achieve complete conversion within 5 minutes, compared to 6-36 hours required for batch processes. The enhanced performance results from increased electrode surface-to-volume ratios, improved interfacial contact between organic and aqueous phases, and intensified mass transport due to multiphase fluid dynamics [14] [17].

Solvent Effects on Reaction Efficiency

Solvent selection profoundly influences reaction efficiency, selectivity, and product isolation in sulfonyl fluoride synthesis. Modern understanding of solvent effects encompasses considerations of dielectric properties, fluoride ion solvation, substrate solubility, and environmental impact [13] [18] [19].

Acetonitrile serves as an optimal medium for crown ether-catalyzed reactions due to its moderate dielectric constant (37.5) and ability to dissolve both organic substrates and crown ether catalysts while maintaining reasonable fluoride solubility. The polar aprotic nature of acetonitrile minimizes competitive solvation of fluoride ions, preserving their nucleophilic character. Typical yields in acetonitrile systems range from 80-95% with excellent selectivity profiles [3] [13].

Dimethylformamide demonstrates superior performance for high-temperature cesium fluoride-mediated reactions, with its high dielectric constant (36.7) providing excellent solubility for fluoride salts while maintaining stability at elevated temperatures. The coordinating ability of dimethylformamide helps to activate the sulfonyl chloride substrate through weak coordination to the sulfur center, facilitating nucleophilic attack. Yields in dimethylformamide systems typically achieve 85-98% under optimized conditions [5] [20].

Biphasic water/acetone systems represent innovative approaches that combine the high fluoride solubility of water with the organic substrate compatibility of acetone. These systems achieve remarkable efficiency with yields of 84-100% while operating under ambient conditions, eliminating the need for elevated temperatures and reducing energy consumption [3] [13].

Dichloromethane and 1,2-dichloroethane find particular application in electrochemical synthesis due to their chemical inertness under oxidative conditions and appropriate conductivity when combined with suitable electrolytes. However, their low dielectric constants (8.9 and 10.4, respectively) result in limited fluoride solubility, typically requiring specialized electrolyte systems. Yields in chlorinated solvents generally range from 50-85% depending on the specific electrolyte composition [16] [21] [22].

Industrial Production Methods

Industrial synthesis of 4-chloro-2-fluorobenzene-1-sulfonyl fluoride requires consideration of scalability, cost-effectiveness, safety, and environmental compliance. Modern industrial approaches emphasize continuous processing, waste minimization, and integration with downstream purification systems [23] [24] [25].

Scalable Processes and Reaction Optimization

Large-scale production demands robust synthetic routes that maintain high yields and selectivity while operating safely and economically. Batch processing remains prevalent for smaller-scale production (10-100 kg/batch), utilizing stirred tank reactors with precise temperature control and efficient mixing. These systems typically operate at temperatures of 80-120°C under modest pressures (1-3 atm) with residence times of 2-6 hours, achieving product purities of 95-99% and throughputs of 50-500 kg/day [23] [25].

Continuous flow processing represents the future of industrial sulfonyl fluoride production, offering superior heat and mass transfer, enhanced safety through reduced inventory, and improved product consistency. Microreactor cascade systems enable precise control over reaction parameters while maintaining high surface-to-volume ratios that facilitate efficient heat transfer. These systems typically process 1-10 kg/hour of material through reactors operating at 100-130°C with residence times of 5-47 seconds, achieving throughputs of 100-1000 kg/day with product purities of 90-95% [23] [24].

The advantages of continuous processing become particularly apparent when considering the exothermic nature of fluorination reactions. Traditional batch systems require careful heat management to prevent thermal runaway, while continuous systems provide inherent safety through reduced reaction volumes and enhanced heat transfer capabilities. Additionally, continuous systems facilitate real-time monitoring and control, enabling rapid response to process variations [23] [24].

Process optimization focuses on maximizing atom economy while minimizing waste generation. Modern industrial processes achieve atom utilization efficiencies exceeding 85% through recycling of unreacted fluoride sources and recovery of solvent systems. Advanced process control systems monitor key parameters including temperature, pressure, flow rates, and product quality in real-time, automatically adjusting conditions to maintain optimal performance [23] [25].

Green Chemistry Considerations in Large-Scale Synthesis

Environmental sustainability has become a critical driver in industrial synthetic methodology development. Green chemistry principles guide the selection of reagents, solvents, and processing conditions to minimize environmental impact while maintaining economic viability [11] [12] [26] [27].

Solvent selection represents a primary consideration, with water-based and biodegradable systems receiving preference over traditional organic solvents. The development of efficient biphasic water/acetone systems enables industrial implementation of environmentally benign processes while achieving high yields and selectivity. These systems generate minimal organic waste and facilitate product recovery through simple phase separation [27] [28].

Reagent optimization emphasizes the use of abundant, non-toxic fluoride sources such as potassium fluoride in place of more hazardous alternatives like potassium bifluoride or hydrogen fluoride. Modern industrial processes achieve high efficiency with simple inorganic fluorides, eliminating the need for expensive or environmentally problematic reagents [26] [27] [29].

Waste minimization strategies include comprehensive recycling programs for solvents and unreacted starting materials. Advanced distillation and extraction systems recover greater than 95% of organic solvents for reuse, while crystallization techniques enable recovery of fluoride salts. These approaches reduce raw material consumption and minimize waste disposal requirements [26] [27].

Energy efficiency improvements focus on process intensification through enhanced heat integration and recovery systems. Modern industrial facilities incorporate heat exchangers to capture and reuse thermal energy from exothermic reactions, reducing overall energy consumption by 30-50% compared to traditional processes. Additionally, the development of ambient temperature processes eliminates heating requirements entirely, further reducing energy consumption [12] [29].

Purification Techniques and Quality Control

Product purification and quality assurance represent critical aspects of sulfonyl fluoride synthesis, particularly for applications requiring high purity materials. Modern purification strategies combine traditional separation techniques with advanced analytical methods to ensure consistent product quality [30] [31] [32].

Distillation remains the primary purification method for volatile sulfonyl fluorides, taking advantage of the significant boiling point differences between products and impurities. Fractional distillation under reduced pressure enables separation while minimizing thermal degradation, achieving product purities of 95-99% with recoveries of 80-95%. Advanced distillation systems incorporate automated control of temperature, pressure, and reflux ratios to optimize separation efficiency [30] [33].

Chromatographic purification provides exceptional selectivity for complex product mixtures, particularly when dealing with positional isomers or closely related structures. Silica gel chromatography remains the standard approach for aromatic sulfonyl fluorides, utilizing optimized solvent gradients to achieve baseline separation. Modern automated systems enable processing of kilogram quantities while maintaining consistent separation quality, achieving purities of 90-98% with recoveries of 70-90% [30] [31].

Crystallization techniques offer both purification and isolation advantages, particularly for solid sulfonyl fluoride products. Controlled crystallization from appropriate solvent systems can achieve exceptional purities (98-99.5%) while providing products in forms suitable for storage and handling. Optimization of crystallization conditions, including temperature profiles, solvent selection, and seeding strategies, enables consistent crystal morphology and size distribution [30].

Solid-phase extraction represents a modern approach particularly suited to complex reaction mixtures containing multiple components. Specialized stationary phases enable selective retention of target compounds while allowing impurities to pass through, achieving purities of 85-95% with recoveries of 80-95%. This technique proves particularly valuable for removing trace metal contaminants and residual catalysts [31] [32].

Quality control methodologies employ multiple analytical techniques to ensure comprehensive product characterization. Fluorine-19 nuclear magnetic resonance spectroscopy serves as the primary identity confirmation method, providing definitive structural information while enabling quantitative purity assessment. Gas chromatography-mass spectrometry offers complementary information regarding trace impurities and degradation products [34] [31] [32].

Ion chromatography provides sensitive detection of fluoride ion, enabling monitoring of product stability and hydrolysis resistance. High-performance liquid chromatography with mass spectrometric detection offers exceptional sensitivity for trace impurity analysis, with detection limits reaching picogram levels for some analytes [35] [32].

Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide critical safety information regarding thermal stability and decomposition pathways. These methods enable identification of potential hazards and establishment of safe storage and handling conditions [30] [34].

The implementation of comprehensive quality control programs ensures consistent product performance across different production batches. Statistical process control methods monitor key quality parameters, enabling early detection of process variations and maintenance of tight quality specifications. Modern quality systems achieve batch-to-batch variability of less than 2% for critical parameters such as purity and moisture content [34] [31].

Modern industrial facilities incorporate real-time analytical monitoring systems that provide continuous feedback on product quality during production. In-line spectroscopic techniques including near-infrared and Raman spectroscopy enable immediate detection of quality variations, allowing for rapid process adjustments to maintain specifications. These systems reduce the need for offline analytical testing while improving overall process control [31] [32].